molecular formula C22H20N4O3 B2867558 (6-methoxy-1H-indol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034602-32-7

(6-methoxy-1H-indol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2867558
CAS RN: 2034602-32-7
M. Wt: 388.427
InChI Key: YEGQUUZDCTZDCZ-UHFFFAOYSA-N
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Description

The compound “(6-methoxy-1H-indol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and an oxadiazole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The indole ring system is aromatic in nature, with a benzene ring fused to a pyrrole ring . The oxadiazole ring is a heterocyclic ring containing two nitrogen atoms and one oxygen atom . The pyrrolidine ring is a simple cyclic amine. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Applications in Pharmacology and Neuroscience

Compounds with similar structural motifs, particularly those containing indole and oxadiazole groups, have been explored for their pharmacological properties, including their roles as receptor antagonists or agonists. For instance, indole derivatives are known for their diverse pharmacological activities, including serotonin receptor modulation, which can impact treatments for neurological disorders (Gravius et al., 2005). Similarly, oxadiazole derivatives have been investigated for their potential in creating new therapeutic agents due to their structural versatility and bioactivity.

Drug Metabolism and Toxicology

Understanding the metabolism and toxicological profiles of complex organic molecules is crucial in drug development. Studies on the metabolic pathways, excretion, and potential toxicities of related compounds provide essential data for safety assessments. For example, the identification of urinary metabolites of synthetic cannabinoids and related indole derivatives helps in understanding their pharmacokinetics and potential toxic effects (Kavanagh et al., 2012).

Environmental and Health Impact

The environmental presence and health impacts of chemical compounds, including their metabolites, are subjects of ongoing research. Studies on the presence of carcinogenic heterocyclic amines in urine of individuals consuming cooked foods shed light on dietary exposure to potentially harmful compounds (Ushiyama et al., 1991). These findings highlight the importance of assessing the environmental and health risks associated with chemical exposures.

Future Directions

The compound “(6-methoxy-1H-indol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” could be a subject of future research, given the known biological activities of indole derivatives . Potential areas of investigation could include its synthesis, its biological activity, and its mechanism of action.

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-28-17-8-7-15-11-19(23-18(15)12-17)22(27)26-10-9-16(13-26)20-24-21(29-25-20)14-5-3-2-4-6-14/h2-8,11-12,16,23H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGQUUZDCTZDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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